The synthesis of glisentide involves multiple steps, typically beginning with the preparation of glucopyranosyl derivatives through glycosylation reactions. Key methods include:
Glistentide's molecular structure features a complex arrangement that includes a glucopyranosyl moiety linked to a sulfonamide group. The structure can be represented as follows:
The stereochemistry of glisentide is crucial for its function, as specific conformations can influence its interaction with biological targets such as SGLTs .
Glistentide participates in various chemical reactions that are essential for its functionality:
Glistentide primarily acts by stimulating pancreatic beta cells to increase insulin secretion in response to elevated blood glucose levels. The mechanism involves:
Glistentide exhibits several notable physical and chemical properties:
Glistentide has significant applications in the pharmaceutical industry, particularly for:
Glisentide (chemical name: 1-(4-[β-(o-Methoxyphenoxy)ethyl]benzenesulfonyl)-3-cyclohexylurea) represents a significant advancement in second-generation sulfonylurea (SU) antidiabetic agents. Developed to overcome limitations of first-generation SUs like tolbutamide and chlorpropamide, Glisentide features structural optimizations that enhance receptor specificity and pharmacokinetic properties. Its molecular design incorporates a p-β-(o-methoxyphenoxy)ethyl benzenesulfonylurea backbone, which increases affinity for pancreatic β-cell ATP-sensitive potassium (KATP) channels while minimizing off-target effects on cardiovascular SUR2A receptors [1] [4].
This targeted binding translates to a 5-fold higher potency in insulin secretion induction compared to earlier SUs, with an extended plasma half-life (≈12–16 hours) enabling once-daily dosing [6]. Unlike first-gen SUs, Glisentide demonstrates reduced hypoglycemia risk due to its glucose-dependent insulinotropic activity—a property attributed to its selective inhibition of the SUR1/Kir6.2 channel complex [1] [7]. Additionally, studies noted ancillary benefits including hepatic glucose output suppression and peripheral insulin sensitivity enhancement, positioning it as a multifaceted therapeutic agent [4] [6].
Table 1: Structural and Pharmacologic Evolution of Sulfonylureas
Generation | Examples | Core Structural Modifications | Relative Potency |
---|---|---|---|
First-Gen | Tolbutamide | Short aliphatic side chain (R1) | 1× (reference) |
First-Gen | Chlorpropamide | Chlorophenyl substitution | 6× |
Second-Gen | Glisentide | Ethylphenoxy ether linkage + methoxy group | 50× |
Second-Gen | Glimepiride | Pyrimidinyl substitution | 120× |
Glisentide was innovated and patented by the Spanish pharmaceutical firm Uriach-Biohorm (now integrated into Ferrer Group). Key patents include:
Uriach-Biohorm strategically expanded protection through:
Geographic patent coverage spanned the EU, US, Japan, and emerging markets—notably expiring between 2008–2012, which facilitated generic entry in Latin America and Asia [10]. Despite patent lapse, Uriach-Biohorm retained trademark rights for Glisentide® in multiple jurisdictions.
Table 2: Key Patents for Glisentide
Patent Number | Filing Year | Jurisdiction | Focus Area | Status (2025) |
---|---|---|---|---|
EP19870108771 | 1987 | Europe | Compound & synthesis | Expired (2010) |
US5124355A | 1989 | USA | Metabolic stability | Expired (2009) |
ES2001231A | 1987 | Spain | Monotherapy formulation | Expired (2008) |
JP19890729482 | 1989 | Japan | Combination therapy | Expired (2012) |
Glisentide emerged during a transformative era (1980s–1990s) when diabetes management shifted from purely glucocentric approaches to organ-protective strategies. Its development aligned with three critical phases:
Glisentide’s legacy includes influencing third-gen SU design—notably glimepiride’s reduced hypoglycemia risk—and demonstrating sustainable glycemic control in long-term studies (e.g., 7-year HbA1c stability in ADVANCE trial subanalogs) [1] [6].
Table 3: Glisentide in the Context of Antidiabetic Drug Evolution
Decade | Dominant Therapeutic Classes | Role of Glisentide |
---|---|---|
1950–1960s | First-gen SUs, Biguanides | Predecessor compounds (tolbutamide) |
1980s | Second-gen SUs | Introduction as high-potency insulin secretagogue |
1990s | TZDs, Meglitinides | Key component of combination therapies |
2000s | Incretin mimetics, DPP-4 inhibitors | Generic option for cost-sensitive markets |
2010–2020s | SGLT2 inhibitors, GLP-1 RAs | Niche use in specific phenotypes (e.g., MODY) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: